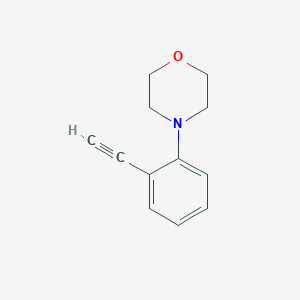
4-(2-Ethynylphenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethynylphenyl)morpholine is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol It features a morpholine ring substituted with a 2-ethynylphenyl group
Méthodes De Préparation
The synthesis of 4-(2-Ethynylphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethynylbenzene and morpholine.
Coupling Reaction: The key step involves a coupling reaction between 2-ethynylbenzene and morpholine.
Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) for several hours.
Analyse Des Réactions Chimiques
4-(2-Ethynylphenyl)morpholine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-(2-Ethynylphenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of morpholine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 4-(2-Ethynylphenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, morpholine derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
4-(2-Ethynylphenyl)morpholine can be compared with other morpholine derivatives such as:
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-(2-ethynylphenyl)morpholine |
InChI |
InChI=1S/C12H13NO/c1-2-11-5-3-4-6-12(11)13-7-9-14-10-8-13/h1,3-6H,7-10H2 |
Clé InChI |
QXDAFVLVIFCNOX-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


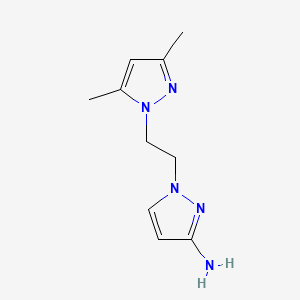
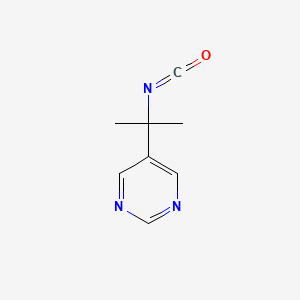
![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)
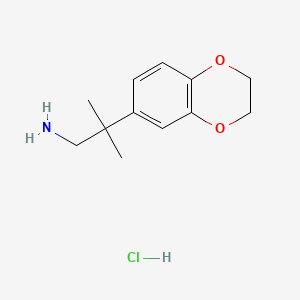
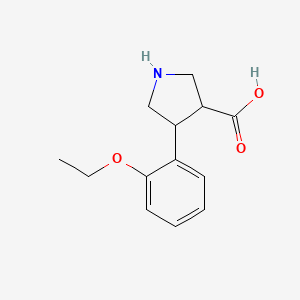

![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

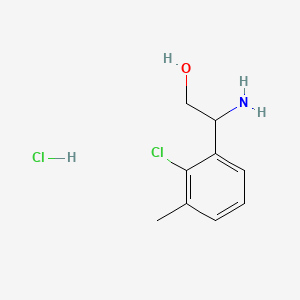
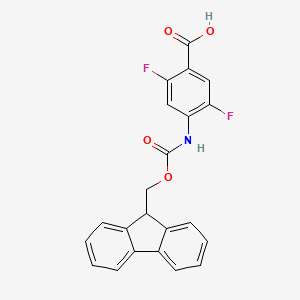
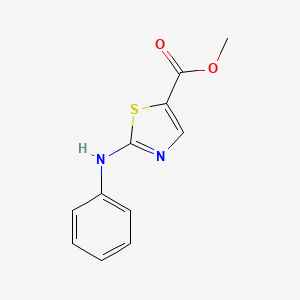
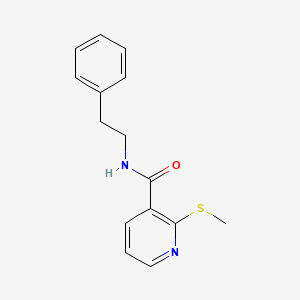
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
